4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable phenoxypropyl precursor. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid, while substitution could introduce a new functional group in place of the phenoxypropyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane depends on its specific application. In organic synthesis, it acts as a boron source for forming carbon-carbon bonds. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its boron center.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the phenoxypropyl group.
4,4,5,5-Tetramethyl-2-(3-methoxypropyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is unique due to the presence of the phenoxypropyl group, which can impart different chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the phenoxypropyl group provides a distinct advantage.
Properties
CAS No. |
177950-03-7 |
---|---|
Molecular Formula |
C15H23BO3 |
Molecular Weight |
262.15 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
InChI Key |
XCHSHIAFJZVUSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.